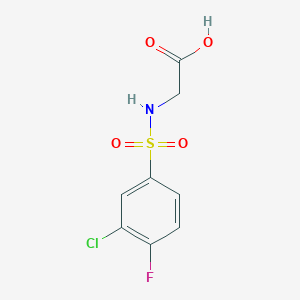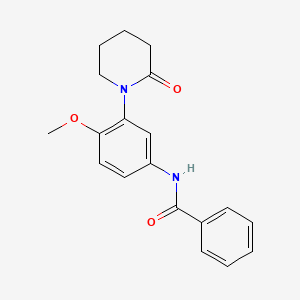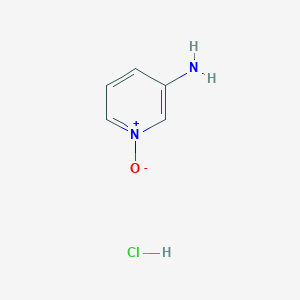
1-((2-(Thiophen-3-yl)pyridin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((2-(Thiophen-3-yl)pyridin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TPU, and it has been synthesized using a variety of methods. The purpose of
Scientific Research Applications
Synthesis and Chemical Properties
- A study by Li and Chen (2008) developed a method for synthesizing urea derivatives, including compounds similar to the one , using microwave irradiation. This method proved efficient in yielding products with satisfactory results (Li & Chen, 2008).
Biological and Pharmacological Applications
- Research by Machado et al. (2015) focused on the synthesis and evaluation of urea derivatives as VEGFR-2 tyrosine kinase inhibitors. These compounds, including structures related to the compound of interest, showed potent antiangiogenic effects, which could be significant in cancer treatment (Machado et al., 2015).
- Zhang et al. (2019) designed and synthesized a series of urea derivatives as antiproliferative agents. Their studies indicated that these compounds, including structures similar to the one , have potential as effective antiproliferative agents, particularly in cancer research (Zhang et al., 2019).
Material Science and Engineering
- A study by Qureshi et al. (2009) explored the synthesis of a urea ligand capable of binding metal ions. This research highlights the potential use of urea derivatives in material science, particularly in the context of ion binding and coordination chemistry (Qureshi et al., 2009).
Other Applications
- Chien et al. (2004) studied the conformational isomers of pyrid-2-yl ureas and their complexation with cytosine, demonstrating the utility of these compounds in understanding molecular interactions and potential applications in biochemistry (Chien et al., 2004).
properties
IUPAC Name |
1-[(2-thiophen-3-ylpyridin-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3OS/c19-18(20,21)14-3-1-2-4-15(14)24-17(25)23-10-12-5-7-22-16(9-12)13-6-8-26-11-13/h1-9,11H,10H2,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWXJNBBTIEAFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-(Thiophen-3-yl)pyridin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[(4-chlorophenyl)sulfonyl]oxy}-5-iodobenzenecarboxylate](/img/structure/B2962251.png)
![6-Methyl-N2-[4-(phenylamino)phenyl]pyrimidine-2,4-diamine hydrochloride](/img/structure/B2962252.png)
![2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2962253.png)



![1-methyl-9-(3-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetic acid](/img/structure/B2962264.png)
![2-[3-(2-methylphenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide](/img/structure/B2962267.png)
![1'-((5-fluoro-2-methoxyphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2962268.png)
